molecular formula C19H36O2 B13352234 Methyl (Z)-octadec-2-enoate

Methyl (Z)-octadec-2-enoate

Cat. No.: B13352234
M. Wt: 296.5 g/mol
InChI Key: CYUVJOWXJUNPHY-ZCXUNETKSA-N
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Description

Methyl (Z)-octadec-2-enoate is an organic compound belonging to the class of fatty acid esters. It is characterized by a long carbon chain with a double bond in the Z-configuration (cis) at the second carbon position and a methyl ester functional group at the terminal end. This compound is commonly found in various natural sources, including plant oils and animal fats, and is used in a variety of industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (Z)-octadec-2-enoate can be synthesized through several methods. One common approach involves the esterification of (Z)-octadec-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the transesterification of triglycerides found in natural oils. This process uses methanol and a base catalyst, such as sodium methoxide, to convert the triglycerides into methyl esters. The reaction is conducted at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-octadec-2-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Primary alcohols.

    Substitution: Amides or other esters.

Scientific Research Applications

Methyl (Z)-octadec-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its role in biological membranes and its effects on cell signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of biodiesel, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of methyl (Z)-octadec-2-enoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Methyl (Z)-octadec-2-enoate can be compared with other fatty acid esters such as:

    Methyl oleate: Similar in structure but with a double bond at the ninth carbon position.

    Methyl linoleate: Contains two double bonds at the ninth and twelfth carbon positions.

    Methyl stearate: A saturated ester with no double bonds.

The uniqueness of this compound lies in its specific double bond position and Z-configuration, which confer distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

methyl (Z)-octadec-2-enoate

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h17-18H,3-16H2,1-2H3/b18-17-

InChI Key

CYUVJOWXJUNPHY-ZCXUNETKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C\C(=O)OC

Canonical SMILES

CCCCCCCCCCCCCCCC=CC(=O)OC

Origin of Product

United States

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